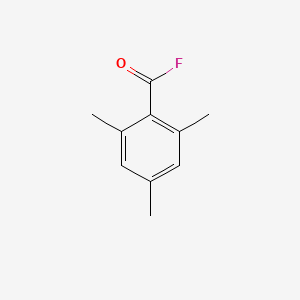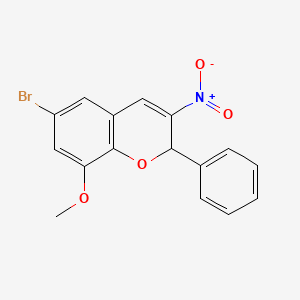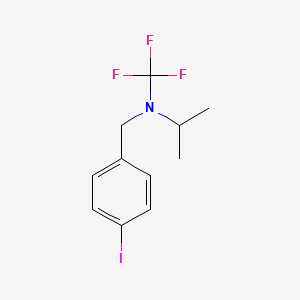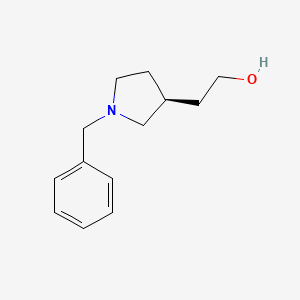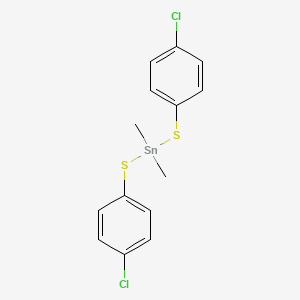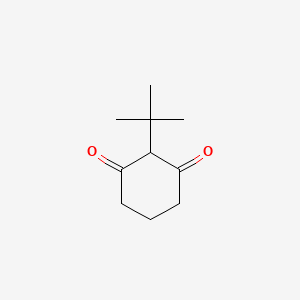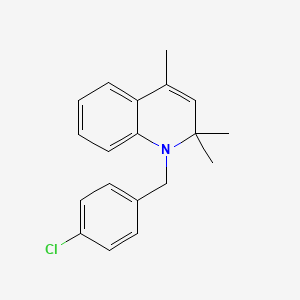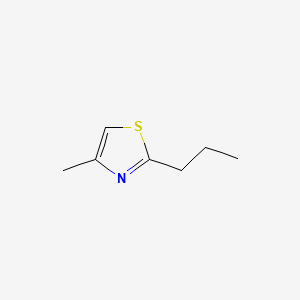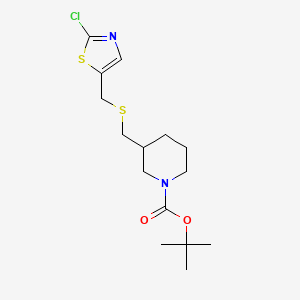
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of tetrahydronaphthalene, characterized by the presence of pentyl and propyl substituents on the naphthalene ring
Preparation Methods
The synthesis of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-pentyl-4-propylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents replace hydrogen atoms.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Scientific Research Applications
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane fluidity due to its hydrophobic nature.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other tetrahydronaphthalene derivatives such as:
- 1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
- 1-Pentyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the length and position of their alkyl substituents. The unique combination of pentyl and propyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
61761-61-3 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-5-6-10-16-14-13-15(9-4-2)17-11-7-8-12-18(16)17/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
LODWQODKONKUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C2=CC=CC=C12)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


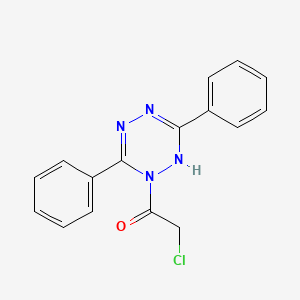
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
